molecular formula C21H22N4OS B2364673 (2-(Phenylamino)thiazol-4-yl)(4-(m-tolyl)piperazin-1-yl)methanone CAS No. 1172403-05-2

(2-(Phenylamino)thiazol-4-yl)(4-(m-tolyl)piperazin-1-yl)methanone

Cat. No. B2364673
CAS RN: 1172403-05-2
M. Wt: 378.49
InChI Key: FQGCUQUHCOIJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains a thiazole ring (a type of heterocyclic compound), a phenylamino group, and a piperazine ring . Thiazole derivatives have been studied for their potential medicinal applications .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For example, a series of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed and synthesized for their in vitro cytotoxic activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this specific compound are not available in the sources I found .

Scientific Research Applications

Anti-inflammatory Applications

Thiazolyl piperazinyl methanones: , such as the compound , have been studied for their anti-inflammatory properties. These compounds can inhibit the cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. By modulating these enzymes, thiazolyl derivatives can potentially reduce inflammation and provide therapeutic benefits for conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Thiazole derivatives are known to possess antimicrobial properties. They can act against a range of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents. This is particularly important in the era of increasing antibiotic resistance .

Antitumor and Cytotoxic Effects

Some thiazole compounds have shown promise in cancer research due to their cytotoxic effects on tumor cells. They can interfere with cell division and induce apoptosis, which is the programmed death of cancer cells. This application is crucial for developing new chemotherapeutic drugs .

Quantum Science and Technology

The intricate molecular structure of thiazolyl piperazinyl methanones may have implications in quantum science and technology. While not directly mentioned, compounds with similar complexity are often used in quantum computing and sensors due to their unique electronic properties .

Optical Science and Technologies

Thiazole derivatives could be utilized in optical science and technologies. Their electronic characteristics might be harnessed in the development of advanced light sources or as components in optical sensors, contributing to fields like telecommunications and environmental monitoring .

Mechanism of Action

While the exact mechanism of action for this compound is not known, similar compounds have been found to inhibit CDK9, a protein kinase that plays a key role in regulating gene expression .

Safety and Hazards

The safety and hazards associated with this specific compound are not available in the sources I found .

properties

IUPAC Name

(2-anilino-1,3-thiazol-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-16-6-5-9-18(14-16)24-10-12-25(13-11-24)20(26)19-15-27-21(23-19)22-17-7-3-2-4-8-17/h2-9,14-15H,10-13H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGCUQUHCOIJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Phenylamino)thiazol-4-yl)(4-(m-tolyl)piperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.